1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 942863-68-5
VCID: VC7740243
InChI: InChI=1S/C23H26FN3O/c1-16(2)11-12-27-21-6-4-3-5-20(21)25-23(27)18-13-22(28)26(15-18)14-17-7-9-19(24)10-8-17/h3-10,16,18H,11-15H2,1-2H3
SMILES: CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Molecular Formula: C23H26FN3O
Molecular Weight: 379.479

1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 942863-68-5

Cat. No.: VC7740243

Molecular Formula: C23H26FN3O

Molecular Weight: 379.479

* For research use only. Not for human or veterinary use.

1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 942863-68-5

Specification

CAS No. 942863-68-5
Molecular Formula C23H26FN3O
Molecular Weight 379.479
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C23H26FN3O/c1-16(2)11-12-27-21-6-4-3-5-20(21)25-23(27)18-13-22(28)26(15-18)14-17-7-9-19(24)10-8-17/h3-10,16,18H,11-15H2,1-2H3
Standard InChI Key PVXXMUDBFLOAAX-UHFFFAOYSA-N
SMILES CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Benzimidazole Core:

    • Condensation reaction between an appropriate diamine (e.g., o-phenylenediamine) and a substituted aldehyde (e.g., 4-fluorobenzaldehyde).

    • Cyclization under acidic conditions to yield the benzimidazole scaffold.

  • Introduction of the Pyrrolidinone Moiety:

    • Alkylation or acylation reactions to attach a pyrrolidinone ring at the benzimidazole scaffold.

  • Attachment of the Isopentyl Side Chain:

    • Substitution reactions using isopentyl bromide or similar alkylating agents.

  • Final Coupling with Fluorobenzyl Group:

    • Nucleophilic substitution or reductive amination to incorporate the fluorobenzyl group.

Pharmacological Significance

The compound's structural components suggest potential activity in neurological and antimicrobial fields:

  • Benzimidazole Derivatives: Known for their role as GABA-A receptor modulators, anticancer agents, and antimicrobials .

  • Fluorinated Aromatics: Fluorine substitution enhances receptor binding affinity and metabolic stability .

Potential Applications

  • Neurological Disorders:

    • Compounds with similar structures have been investigated as positive allosteric modulators (PAMs) of GABA-A receptors, targeting conditions like anxiety, epilepsy, and insomnia .

  • Antimicrobial Agents:

    • Benzimidazole derivatives exhibit antibacterial and antifungal properties by targeting enzymes like dihydrofolate reductase (DHFR) .

  • Anticancer Potential:

    • Similar compounds have shown cytotoxic effects against cancer cell lines by interfering with DNA synthesis or inducing apoptosis .

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC21H24FN3O
Molecular Weight353.44 g/mol
Key Functional GroupsBenzimidazole, Pyrrolidinone, Fluorobenzyl
Metabolic StabilityEnhanced due to fluorine substitution
Target Receptor (Hypothetical)GABA-A receptor (α1β2γ2 subtype)
Antimicrobial ActivityPotential against Gram-positive and Gram-negative bacteria
Anticancer ActivityLikely cytotoxic effects on specific cancer cell lines due to benzimidazole scaffold

Molecular Docking Studies

Molecular docking studies on similar compounds indicate strong interactions with key residues in target proteins such as:

  • Hydrogen bonding with amino acids like His102 and Ser206 in GABA-A receptors .

  • π-stacking interactions with aromatic residues enhancing binding affinity.

Challenges in Development

Despite promising bioactivity:

  • The synthesis process may require optimization for yield and scalability.

  • Detailed toxicity studies are needed to evaluate safety profiles.

Future Research Directions

  • Expanding structure–activity relationships (SAR) through modifications at the fluorobenzyl or isopentyl groups.

  • Investigating other therapeutic areas such as antiviral activity or enzyme inhibition.

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